(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile
(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile
MEK Inhibitor I is a selective and potent inhibitor of MEK.
Brand Name:
Vulcanchem
CAS No.:
297744-42-4
VCID:
VC0534916
InChI:
InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17-
SMILES:
C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N
Molecular Formula:
C21H18N4OS
Molecular Weight:
374.462
(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile
CAS No.: 297744-42-4
Cat. No.: VC0534916
Molecular Formula: C21H18N4OS
Molecular Weight: 374.462
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | MEK Inhibitor I is a selective and potent inhibitor of MEK. |
|---|---|
| CAS No. | 297744-42-4 |
| Molecular Formula | C21H18N4OS |
| Molecular Weight | 374.462 |
| IUPAC Name | (E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17- |
| Standard InChI Key | NHBMKTBZZSJUGA-FXBPSFAMSA-N |
| SMILES | C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator